molecular formula C7H9N3O2 B12289250 (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid

(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B12289250
M. Wt: 167.17 g/mol
InChI Key: XCNOBDDQOATTBY-YFKPBYRVSA-N
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Description

(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid is a compound that features an amino group attached to a pyrimidine ring and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid typically involves the formation of the pyrimidine ring followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of pyrimidine derivatives with amino acids under specific conditions. For instance, the reaction of 2-chloropyrimidine with L-serine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting their function. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(pyrimidin-2-yl)propanoic acid is unique due to its specific combination of an amino group and a pyrimidine ring attached to a propanoic acid backbone. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2S)-2-amino-3-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1

InChI Key

XCNOBDDQOATTBY-YFKPBYRVSA-N

Isomeric SMILES

C1=CN=C(N=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CN=C(N=C1)CC(C(=O)O)N

Origin of Product

United States

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